molecular formula C26H39N5O2 B2986232 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922015-79-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2986232
CAS RN: 922015-79-0
M. Wt: 453.631
InChI Key: HEXCJISGDKDICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H39N5O2 and its molecular weight is 453.631. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications of Poly(2-oxazolines)

Poly(2-oxazolines), which share structural motifs with the compound of interest, have been extensively studied for their biomedical applications due to their low cytotoxicity and potential in drug delivery systems. Kronek et al. (2011) explored the cell cytotoxicity of poly(2-oxazolines) with different alkyl chain lengths and found them to exhibit low cytotoxicity, supporting their use in biomedical applications. This research highlights the polymers' suitability for immunobiology and drug delivery systems, based on their interaction with living cells and immunosuppressive effects on macrophages (Kronek et al., 2011).

Molecular Structures and Binding Activities

Research on cyclohexylpiperazine derivatives, closely related to the core structure of the compound , sheds light on their binding activities and potential as ligands for sigma receptors. Berardi et al. (2004) synthesized and tested various cyclohexylpiperazine derivatives, revealing their high affinities for sigma-2 receptors, indicating potential applications in the design of receptor-specific drugs (Berardi et al., 2004).

Crystal Structure Analysis for Drug Design

The crystal structure analysis of related compounds offers insights into the molecular design of drugs. Özbey et al. (2001) reported on the crystal structure of a benzimidazole derivative, providing valuable information for understanding the molecular basis of drug interactions and design (Özbey et al., 2001).

Anticonvulsant Activity of Hybrid Compounds

Hybrid compounds combining different pharmacophoric elements show promising biological activities. Kamiński et al. (2015) synthesized a library of hybrid anticonvulsant agents, demonstrating broad spectra of activity in preclinical seizure models. This research underlines the potential of designing new drugs by combining structural features of known antiepileptic drugs (Kamiński et al., 2015).

Corrosion Inhibition for Industrial Applications

The chemical structure similar to the compound of interest has been studied for its application in corrosion inhibition, illustrating the compound's potential utility beyond biomedical applications. About et al. (2020) explored the effectiveness of 8-hydroxyquinoline analogs as corrosion inhibitors, providing a foundation for the development of new materials for protecting industrial metals from corrosion (About et al., 2020).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O2/c1-29-14-16-31(17-15-29)24(21-8-9-23-22(18-21)11-13-30(23)2)19-28-26(33)25(32)27-12-10-20-6-4-3-5-7-20/h6,8-9,18,24H,3-5,7,10-17,19H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXCJISGDKDICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.